molecular formula C23H17N5O5S2 B3290672 N-(2-methoxyphenyl)-4-methyl-12-(4-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide CAS No. 866589-32-4

N-(2-methoxyphenyl)-4-methyl-12-(4-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide

Cat. No.: B3290672
CAS No.: 866589-32-4
M. Wt: 507.5 g/mol
InChI Key: VFPMCYUUQDOMSE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic tricyclic system featuring a unique combination of sulfur (dithia), nitrogen (triaza), and oxygen (oxo) atoms. The core structure comprises a fused tricyclic scaffold with substituents at specific positions:

  • 2-methoxyphenyl group: Electron-donating methoxy substituent at the ortho position of the phenyl ring.
  • 4-nitrophenyl group: Strong electron-withdrawing nitro group at the para position.
  • Methyl group: At position 4, contributing to steric and electronic modulation.

Its characterization likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation, as these are industry standards for small-molecule analysis .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-12-(4-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O5S2/c1-12-18-21(35-19(12)20(29)24-15-5-3-4-6-17(15)33-2)25-23-27(22(18)30)26-16(11-34-23)13-7-9-14(10-8-13)28(31)32/h3-10H,11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPMCYUUQDOMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-4-methyl-12-(4-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide is a complex organic compound with potential biological activities. The exploration of its biological properties is essential for understanding its applications in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a tricyclic structure with multiple functional groups that may influence its biological activity. The presence of methoxy and nitro substituents on the phenyl rings can enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial and antifungal properties. The following sections summarize the findings related to the biological activities of this compound.

Antibacterial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.011 mg/mL0.025 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL

These results suggest that the compound has a potent antibacterial effect, particularly against Enterobacter cloacae, which was found to be the most sensitive strain tested .

Antifungal Activity

In addition to antibacterial properties, the compound's derivatives have demonstrated antifungal activity.

Fungal Strain MIC MBC
Candida albicans0.006 mg/mL0.012 mg/mL
Aspergillus fumigatus0.020 mg/mL0.040 mg/mL

The antifungal activity was notably effective against Candida albicans, indicating a broad spectrum of action against fungal pathogens .

The mechanism underlying the antibacterial activity is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that the compound interacts with key enzymes involved in bacterial metabolism .

Additionally, cytotoxicity assessments using MTT assays on normal human cells indicated that while the compound exhibits strong antimicrobial properties, it also maintains a favorable safety profile for potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Frameworks

Compound A : 6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
  • Key Differences :
    • Heteroatoms : Lacks sulfur atoms (dithia) but includes an additional nitrogen in the triaza system.
    • Substituents :
  • Benzyl group at position 6 (vs. 4-methyl in the target compound).
  • 2,4-Dimethoxyphenyl (electron-donating groups at both ortho and para positions vs. single 2-methoxyphenyl).
Compound B : N-(4-Chloro/methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • Key Differences :
    • Core Structure : Tetrahydropyrimidine (6-membered ring) vs. tricyclic system.
    • Substituents :
  • 3-Nitrophenyl (meta-nitro vs. para-nitro in the target compound).
  • Thioxo (sulfur-containing carbonyl) vs. oxo group.

Electronic and Steric Effects of Substituents

Substituent Target Compound Compound A Compound B
Aromatic Groups 2-Methoxyphenyl, 4-Nitrophenyl 2,4-Dimethoxyphenyl, Benzyl 4-Chloro/methoxyphenyl, 3-Nitrophenyl
Electron Effects Mixed (donor + acceptor) Strong donor (dimethoxy) Variable (chloro/methoxy)
Steric Bulk Moderate (methyl) High (benzyl) Low (methyl)
  • Methoxy vs. Dimethoxy : Compound A’s dual methoxy groups may improve solubility but reduce metabolic stability compared to the target’s single methoxy .

Computational and Crystallographic Tools

  • SHELX : Employed for refining crystal structures of complex heterocycles, ensuring accuracy in bond-length and angle measurements for the target compound .
  • ORTEP-3/WinGX : Critical for visualizing the tricyclic framework and substituent orientations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-4-methyl-12-(4-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-4-methyl-12-(4-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide

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